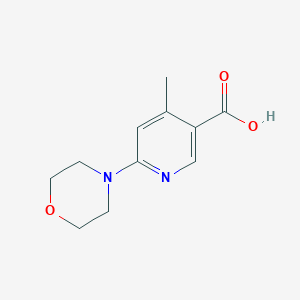

4-Methyl-6-morpholinonicotinicacid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O3 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

4-methyl-6-morpholin-4-ylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C11H14N2O3/c1-8-6-10(12-7-9(8)11(14)15)13-2-4-16-5-3-13/h6-7H,2-5H2,1H3,(H,14,15) |

InChI Key |

ZSPPYVDUASDGSC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)O)N2CCOCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 6 Morpholinonicotinic Acid and Its Analogues

Strategies for Constructing the Nicotinic Acid Core of 4-Methyl-6-morpholinonicotinic Acid

The synthesis of the central pyridine (B92270) ring, specifically functionalized as a nicotinic acid derivative, is a foundational step. Chemists have developed numerous methods, which can be broadly categorized into building the ring from acyclic precursors (cyclization) or modifying an existing pyridine ring (functional group interconversion).

Cyclization Reactions for Pyridine Ring Assembly

The de novo synthesis of the pyridine ring through cyclization reactions offers a powerful way to build the core structure from simpler, acyclic starting materials. These methods often involve the condensation of carbonyl compounds with an ammonia (B1221849) source to form the six-membered heterocycle. numberanalytics.combaranlab.org

Several classical named reactions are instrumental in pyridine synthesis:

Hantzsch Pyridine Synthesis : This method typically involves a one-pot condensation reaction between an aldehyde, two equivalents of a β-ketoester, and an ammonia source. pharmaguideline.com

Guareschi-Thorpe Synthesis : This reaction condenses a cyanoacetamide with a 1,3-diketone to yield a 2-hydroxypyridine, which can be further functionalized. pharmaguideline.com

Kröhnke Pyridine Synthesis : This method utilizes α-pyridinium methyl ketone salts which react with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297) to form 2,4,6-trisubstituted pyridines. pharmaguideline.com

Bönnemann Cyclization : This involves the [2+2+2] cycloaddition of a nitrile with two molecules of an alkyne, catalyzed by a cobalt complex. numberanalytics.com

More contemporary methods often employ transition-metal catalysis to facilitate cascade reactions, leading to highly substituted pyridines in a single step from readily available starting materials. organic-chemistry.org

Table 1: Overview of Selected Pyridine Ring Cyclization Strategies

| Synthesis Method | Typical Reactants | General Description |

| Hantzsch Synthesis | Aldehyde, β-Ketoester, Ammonia/Ammonium Salt | A multi-component reaction forming a dihydropyridine, which is subsequently oxidized to the pyridine. pharmaguideline.com |

| Guareschi-Thorpe Synthesis | Cyanoacetamide, 1,3-Diketone | Condensation reaction that yields a substituted 2-hydroxypyridine. pharmaguideline.com |

| Kröhnke Synthesis | α-Pyridinium methyl ketone salts, α,β-Unsaturated carbonyls | A versatile method for preparing 2,4,6-trisubstituted pyridines. pharmaguideline.com |

| Copper-Catalyzed Cascade | α,β-Unsaturated ketoxime, Alkenylboronic acid | A modern cascade reaction involving cross-coupling, electrocyclization, and oxidation. organic-chemistry.org |

Functional Group Interconversion Pathways for Pyridine Ring Formation

An alternative to building the ring from scratch is to start with a pre-formed, substituted pyridine and chemically alter the functional groups to arrive at the desired nicotinic acid structure. ub.edusolubilityofthings.com A prevalent industrial method for nicotinic acid production involves the oxidation of alkylpyridines. nih.gov For instance, 3-picoline (3-methylpyridine) or 5-ethyl-2-methylpyridine (B142974) can be oxidized using strong oxidizing agents like nitric acid or potassium permanganate (B83412) to convert the alkyl side chain into a carboxylic acid. nih.govgoogle.com

Other functional group interconversions (FGIs) include the hydrolysis of a nitrile. The synthesis can proceed from 3-cyanopyridine, which is hydrolyzed under acidic or basic conditions, or enzymatically, to yield nicotinic acid. frontiersin.orgmdpi.com Enzymatic synthesis, in particular, is gaining traction as a greener alternative to harsh chemical methods, offering high conversion rates under mild conditions. frontiersin.orgnih.gov

Table 2: Comparison of Functional Group Interconversion (FGI) Methods for Nicotinic Acid Synthesis

| Starting Material | Reagent/Method | Product | Key Features |

| 3-Picoline | Nitric Acid (HNO₃), H₂SO₄ | Nicotinic Acid | Established industrial process; requires high temperatures and corrosive reagents. nih.gov |

| 5-Ethyl-2-methylpyridine | Potassium Permanganate (KMnO₄) | 2-Methylnicotinic Acid | Highly efficient but generates significant waste (MnO₂). nih.gov |

| 3-Cyanopyridine | Nitrilase (Enzyme) | Nicotinic Acid | "Green" chemistry approach; mild conditions, high selectivity. frontiersin.orgmdpi.com |

| Pyridine-2,5-dicarboxylic acid | Ag₂CO₃, AcOH in DMSO | Nicotinic Acid | Selective mono-protodecarboxylation. organic-chemistry.org |

Installation of the Morpholine (B109124) Substituent at the C-6 Position of Nicotinic Acid

Once the nicotinic acid core is available, the next critical step is the introduction of the morpholine ring at the C-6 position. This is typically achieved by forming a new carbon-nitrogen bond.

Nucleophilic Aromatic Substitution Approaches Utilizing Activated Pyridines

Nucleophilic aromatic substitution (SₙAr) is a primary strategy for this transformation. nih.gov The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, especially when an electron-withdrawing group (like the carboxylic acid at C-3) is present and a good leaving group (such as a halogen) is at the target position (C-6). pharmaguideline.comyoutube.com

The synthesis of 6-morpholinonicotinic acid, a close analogue, commonly proceeds via the reaction of 6-chloronicotinic acid with morpholine. chemicalbook.com The reaction is typically heated in the presence of a base to neutralize the HCl formed. The reactivity order for the leaving group in these reactions is often F > Cl > Br > I. nih.gov The use of microwave irradiation can significantly accelerate these reactions compared to conventional heating. researchgate.net

Transition Metal-Catalyzed Amination Reactions for C-N Bond Formation (e.g., Buchwald-Hartwig amination)

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for forming C-N bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the amination of aryl halides and triflates under relatively mild conditions, offering broad substrate scope and high functional group tolerance. wikipedia.orgorganic-chemistry.org

The catalytic cycle involves the oxidative addition of the aryl halide (e.g., 6-chloronicotinic acid ester) to a Pd(0) complex, followed by coordination of the amine (morpholine), deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.org The choice of phosphine (B1218219) ligand is crucial for the efficiency of the catalyst system. Sterically hindered and electron-rich ligands have been developed to improve reaction rates and yields for a wide range of substrates. organic-chemistry.org

Table 3: Key Components in Buchwald-Hartwig Amination for C-N Bond Formation

| Component | Examples | Role in Reaction |

| Aryl Halide/Triflate | 6-Chloronicotinic acid methyl ester, 6-Bromonicotinic acid | Electrophilic coupling partner |

| Amine | Morpholine | Nucleophilic coupling partner |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst |

| Phosphine Ligand | BINAP, XPhos, RuPhos | Stabilizes the palladium center and facilitates the catalytic cycle |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine-palladium complex |

| Solvent | Toluene, Dioxane | Non-polar aprotic solvent |

Precursor Functionalization Strategies Involving Morpholine Introduction

Drawing a parallel from the synthesis of other complex heterocycles, one could envision a scenario where a morpholine-containing enamine or enone is condensed with another fragment to form the pyridine ring via a cyclization reaction, such as the Hantzsch or Guareschi-Thorpe synthesis. nih.govresearchgate.net For example, a morpholine-substituted β-ketoester could serve as a key building block. This strategy is particularly useful in medicinal chemistry for creating libraries of analogues by varying the other components of the cyclization. acs.org This method effectively installs the morpholine substituent before the aromatic core is even formed.

Introduction of the Methyl Group at the C-4 Position of Nicotinic Acid

The regioselective introduction of a methyl group at the C-4 position of a nicotinic acid derivative is a primary challenge in the synthesis of the target molecule. Two principal strategies, regioselective alkylation of pyridine intermediates and directed lithiation followed by electrophilic quenching, have emerged as powerful tools for achieving this transformation.

Regioselective alkylation of pyridine intermediates, particularly at the C-4 position, can be effectively achieved through radical-mediated processes such as the Minisci reaction. researchgate.netprinceton.edu This reaction involves the addition of a nucleophilic radical to an electron-deficient protonated pyridine ring. The inherent reactivity of the pyridine ring under acidic conditions favors functionalization at the C-2 and C-4 positions.

To enhance the selectivity for C-4 alkylation, a common strategy involves the use of a blocking group at the more reactive C-2 and C-6 positions. For instance, a simple maleate-derived blocking group can be employed to direct Minisci-type decarboxylative alkylation specifically to the C-4 position. acs.orgchemrxiv.org This approach is operationally simple, scalable, and tolerates a variety of pyridine substrates and alkyl radical precursors. acs.orgchemrxiv.org

A general representation of a Minisci-type reaction for C-4 methylation is shown below:

Scheme 1: General Minisci-type C-4 Methylation

In this reaction, a pyridine derivative is protonated to activate the ring towards radical attack. A methyl radical, generated from a suitable precursor, then adds preferentially at the C-4 position. The resulting radical cation is subsequently oxidized to afford the 4-methylpyridine (B42270) product.

The following table summarizes representative conditions for Minisci-type alkylations, highlighting the versatility of this method.

| Pyridine Substrate | Alkyl Radical Source | Catalyst/Promoter | Solvent | Yield (%) | Reference |

| Pyridine | Acetic Acid | AgNO₃, (NH₄)₂S₂O₈ | H₂O/CH₂Cl₂ | Good to High | researchgate.net |

| 3-Substituted Pyridine | Various Carboxylic Acids | AgNO₃, (NH₄)₂S₂O₈ | DCE/H₂O | Variable | acs.org |

| Glycine Derivatives | Various Alkyl Sources | Not Specified | Not Specified | Good to High | researchgate.net |

This table illustrates the broad applicability of the Minisci reaction for the C-H alkylation of various pyridine-containing molecules.

Directed ortho-metalation (DoM) presents a powerful alternative for the regioselective functionalization of the pyridine ring. clockss.orgwikipedia.orgsemanticscholar.org This strategy relies on the use of a directing metalating group (DMG) that coordinates to an organolithium base, facilitating deprotonation at an adjacent position. wikipedia.orgsemanticscholar.org For C-4 methylation of a nicotinic acid derivative, a suitable DMG at the C-3 or C-5 position can direct lithiation to the C-4 position.

The carboxylic acid moiety of nicotinic acid itself can act as a DMG, but its acidity requires the use of at least two equivalents of a strong base. A more common approach involves the conversion of the carboxylic acid to a more robust DMG, such as a tertiary amide or an oxazoline. uwindsor.ca The choice of the lithiating agent is also crucial, with hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) often being preferred to prevent nucleophilic addition to the pyridine ring. clockss.org

Once the C-4 lithiated intermediate is formed, it can be quenched with an electrophilic methyl source, such as methyl iodide, to install the desired methyl group.

Scheme 2: Directed Lithiation for C-4 Methylation

This scheme illustrates the principle of DoM where a directing group (DMG) on the pyridine ring directs the lithiation to the adjacent C-4 position, followed by quenching with methyl iodide to introduce the methyl group.

The relative directing ability of various functional groups has been extensively studied, providing a predictable framework for designing synthetic routes.

| Directing Metalating Group (DMG) | Relative Directing Ability | Reference |

| -CONR₂ | Strong | uwindsor.ca |

| -OCONEt₂ | Strong | uwindsor.ca |

| -OMe | Moderate | wikipedia.org |

| -Cl | Weak | semanticscholar.org |

This table provides a hierarchy of common directing groups used in directed ortho-metalation reactions.

Carboxylic Acid Functionalization and Protecting Group Chemistry in the Synthesis of 4-Methyl-6-morpholinonicotinic Acid

The carboxylic acid functionality in nicotinic acid derivatives requires careful management throughout the synthetic sequence. This often involves protection and deprotection steps, as well as transformations to facilitate other reactions.

The carboxylic acid is typically protected as an ester to prevent its interference with organometallic reagents or to improve solubility. nih.gov Standard esterification methods, such as Fischer esterification using an alcohol in the presence of an acid catalyst, are commonly employed. The choice of the alcohol can be tailored to introduce esters with varying steric and electronic properties, which can influence their stability and the conditions required for their subsequent removal.

Hydrolysis of the ester back to the carboxylic acid is usually the final step in the synthesis. This is typically achieved under basic conditions (saponification) using an aqueous solution of a hydroxide (B78521) salt, followed by acidification.

In a multi-step synthesis, an orthogonal protecting group strategy is often essential. organic-chemistry.org This allows for the selective removal of one protecting group in the presence of others. For the synthesis of 4-Methyl-6-morpholinonicotinic acid, the carboxylic acid protecting group must be stable to the conditions used for the introduction of the methyl group and the morpholine moiety.

Common protecting groups for carboxylic acids and their typical deprotection conditions are summarized in the table below.

| Protecting Group | Abbreviation | Deprotection Conditions | Reference |

| Methyl Ester | Me | Base-catalyzed hydrolysis (e.g., LiOH, NaOH) | nih.gov |

| Ethyl Ester | Et | Base-catalyzed hydrolysis (e.g., LiOH, NaOH) | nih.gov |

| tert-Butyl Ester | t-Bu | Acid-catalyzed cleavage (e.g., TFA) | organic-chemistry.org |

| Benzyl Ester | Bn | Hydrogenolysis (e.g., H₂, Pd/C) | organic-chemistry.org |

This table showcases common protecting groups for carboxylic acids and the orthogonal conditions used for their removal, enabling selective deprotection in complex syntheses.

Development of Efficient and Scalable Total Synthesis Routes for 4-Methyl-6-morpholinonicotinic Acid

An efficient and scalable total synthesis of 4-Methyl-6-morpholinonicotinic acid would likely commence with a readily available starting material such as 6-chloronicotinic acid. A plausible synthetic sequence is outlined below:

Scheme 3: Proposed Total Synthesis of 4-Methyl-6-morpholinonicotinic Acid

This proposed synthesis begins with the protection of the carboxylic acid of 6-chloronicotinic acid as a methyl ester. This is followed by a nucleophilic aromatic substitution with morpholine to install the C-6 substituent. The key C-4 methylation is then achieved via a Minisci reaction. Finally, hydrolysis of the methyl ester affords the target molecule, 4-Methyl-6-morpholinonicotinic acid.

This route offers several advantages for scalability. The starting material, 6-chloronicotinic acid, is commercially available. The protection and morpholine substitution steps are generally high-yielding and straightforward to perform on a large scale. The Minisci reaction, while requiring careful optimization, has been shown to be scalable. acs.orgchemrxiv.org The final hydrolysis is also a robust and scalable transformation.

Convergent Synthesis Approaches

A plausible convergent approach would involve the synthesis of a pre-functionalized pyridine ring and its subsequent coupling with morpholine. A key intermediate in this strategy is 4-methyl-6-chloronicotinic acid or its corresponding ester. The synthesis of this intermediate can be achieved from commercially available precursors.

One potential route to a key precursor, 4-hydroxy-6-methylnicotinic acid, starts from 4-hydroxy-6-methyl-2-pyrone (B586867) chemicalbook.com. This can then be converted to the chloro-derivative. For instance, 4-hydroxy-6-methylnicotinic acid can be treated with a chlorinating agent like phosphorus oxychloride to yield 4-chloro-6-methylnicotinic acid chemicalbook.com. Subsequent esterification would provide the methyl ester.

The final key step in a convergent synthesis would be the coupling of the 4-methyl-6-chloronicotinic acid derivative with morpholine. This transformation can be achieved via a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed Buchwald-Hartwig amination. The Buchwald-Hartwig reaction is a powerful method for forming carbon-nitrogen bonds and is widely used for the synthesis of aryl amines from aryl halides orgsyn.orggoogle.com. This reaction typically employs a palladium catalyst and a suitable phosphine ligand to facilitate the coupling of the aryl chloride with the amine nih.gov.

Table 1: Illustrative Convergent Synthesis Steps

| Step | Reaction | Key Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Formation of 4-chloro-6-methyl-nicotinic acid methyl ester | 4-Hydroxy-6-methylnicotinic acid, phosphorus oxychloride, then methanol (B129727) chemicalbook.com | 4-chloro-6-methyl-nicotinic acid methyl ester |

| 2 | Buchwald-Hartwig Amination | 4-chloro-6-methyl-nicotinic acid methyl ester, morpholine, Pd catalyst (e.g., Pd(OAc)2), phosphine ligand (e.g., BINAP), base (e.g., NaOt-Bu) orgsyn.orggoogle.com | Methyl 4-methyl-6-morpholinonicotinate |

Linear Synthesis Pathways with Optimized Step Economy

A potential linear synthesis of 4-methyl-6-morpholinonicotinic acid could commence with a readily available substituted pyridine. For example, starting with a compound like 2-methyl-5-ethylpyridine, oxidation can yield 6-methylnicotinic acid google.comgoogle.com. Subsequent functionalization at the 6-position would be required.

A more direct linear route could start from 6-hydroxynicotinic acid orgsyn.orgorgsyn.org. This starting material can be synthesized from methyl coumalate orgsyn.org. The 6-hydroxy group can be converted to a 6-chloro group using a chlorinating agent chemicalbook.com. The introduction of the methyl group at the 4-position would be a critical step. While direct methylation of the pyridine ring can be challenging, methods for the synthesis of 4-methylpyridine derivatives have been described wikipedia.org. A plausible, albeit multi-step, sequence would be necessary to introduce the 4-methyl group onto the 6-chloronicotinic acid scaffold.

Alternatively, a more step-economical linear approach could involve starting with a molecule that already contains the 4-methylpyridine core. For instance, 4-methylpyridine itself can be a starting point wikipedia.org. Functionalization at the 3 and 6 positions would be necessary. Ammoxidation of 4-methylpyridine can produce 4-cyanopyridine, which can be a precursor to the carboxylic acid functionality wikipedia.org.

A more practical linear synthesis would likely start from a precursor that already contains both the methyl and a handle for introducing the morpholine group. A hypothetical, yet illustrative, linear sequence is outlined below.

Table 2: Hypothetical Linear Synthesis Pathway

| Step | Reaction | Starting Material | Key Reagents and Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1 | Oxidation | 2,4-Lutidine | Oxidizing agent (e.g., KMnO4 or nitric acid) | 4-Methylpyridine-2-carboxylic acid |

| 2 | Halogenation | 4-Methylpyridine-2-carboxylic acid | Halogenating agent (e.g., SOCl2, then Br2/PBr3) | 6-Bromo-4-methylnicotinic acid derivative |

| 3 | Nucleophilic Substitution | 6-Bromo-4-methylnicotinic acid derivative | Morpholine, base | 4-Methyl-6-morpholinonicotinic acid derivative |

It is important to note that the development of a truly optimized linear synthesis with high step economy would require considerable experimental investigation to establish the most efficient sequence and reaction conditions.

Stereoselective Synthesis of Enantiopure 4-Methyl-6-morpholinonicotinic Acid (If applicable to chiral derivatives)

The structure of 4-methyl-6-morpholinonicotinic acid does not inherently possess a chiral center. Therefore, stereoselective synthesis to produce enantiopure forms is not applicable to the parent compound.

Should derivatives of 4-methyl-6-morpholinonicotinic acid be synthesized that incorporate a chiral center, for instance, by substitution on the morpholine ring or through the introduction of a chiral side chain, then stereoselective synthetic methods would become relevant. In such cases, strategies could include the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis to control the stereochemical outcome of the reactions. However, for the specific compound "4-Methyl-6-morpholinonicotinic acid," this section is not applicable.

Chemical Reactivity and Transformation Mechanisms of 4 Methyl 6 Morpholinonicotinic Acid

Reactivity of the Carboxylic Acid Moiety in 4-Methyl-6-morpholinonicotinic Acid

The carboxylic acid group at the C3 position of the pyridine (B92270) ring is a primary site for chemical modification. Its reactivity is analogous to other aromatic carboxylic acids, particularly nicotinic acid derivatives. wikipedia.orgchemistryjournal.net

The carboxylic acid functional group of 4-Methyl-6-morpholinonicotinic acid can readily undergo condensation reactions to yield a variety of derivatives such as esters, amides, and anhydrides. These transformations are fundamental in medicinal chemistry for modifying a compound's physicochemical properties.

Esterification: The formation of esters typically involves reacting the carboxylic acid with an alcohol under acidic conditions. For nicotinic acid derivatives, this can be achieved by refluxing with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst like concentrated sulfuric acid. jst.go.jp This process is a classic Fischer esterification. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol.

Amide Formation: Amides are synthesized by reacting the carboxylic acid with a primary or secondary amine. This reaction often requires activation of the carboxylic acid. Common methods include:

Conversion to an acyl chloride, followed by aminolysis.

Use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate the formation of the amide bond under milder conditions.

Conversion to an acid hydrazide by reacting with hydrazine (B178648) hydrate, which can then be further reacted with other molecules. jst.go.jp

Anhydride (B1165640) Formation: Symmetrical or mixed anhydrides can be formed. Heating the carboxylic acid, sometimes in the presence of a dehydrating agent like acetic anhydride, can produce the corresponding anhydride. youtube.com Reaction of the carboxylic acid with a more reactive acid chloride can also yield a mixed anhydride. youtube.com These anhydrides are highly reactive intermediates themselves, useful for acylation reactions.

Table 1: General Conditions for Condensation Reactions of the Carboxylic Acid Moiety

| Derivative | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Ester | R-OH, concentrated H₂SO₄, reflux | 4-Methyl-6-morpholinonicotinate ester | jst.go.jp |

| Amide | 1. SOCl₂ or (COCl)₂ 2. R₂NH | 4-Methyl-6-morpholinonicotinamide | youtube.com | | Acid Hydrazide | N₂H₄·H₂O, ethanol, reflux | 4-Methyl-6-morpholino-nicotinohydrazide | jst.go.jp | | Anhydride | Acetic anhydride, heat | Mixed anhydride with acetic acid | youtube.com |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential reaction for heteroaromatic carboxylic acids like 4-Methyl-6-morpholinonicotinic acid. The stability of the resulting carbanion or the transition state leading to it is a key factor. For pyridinecarboxylic acids, this reaction typically requires high temperatures and often the presence of a catalyst. The electron-withdrawing nature of the pyridine nitrogen can stabilize the negative charge that develops on the ring during the reaction, facilitating the loss of CO₂. The specific conditions, such as the presence of copper salts or heating in a high-boiling point solvent, can influence the efficiency of the decarboxylation process.

Transformations Involving the Morpholine (B109124) Ring System

The morpholine moiety provides a secondary amine nitrogen atom, which is a key center for reactivity. Although the ether oxygen in the morpholine ring withdraws some electron density from the nitrogen, making it less nucleophilic than piperidine (B6355638), it still readily participates in a variety of typical secondary amine reactions. wikipedia.org

N-Alkylation: The nitrogen atom of the morpholine ring can be alkylated using various alkylating agents. This reaction, often referred to as a "borrowing hydrogen" or "hydrogen autotransfer" reaction, can be catalyzed by transition metal complexes, such as those of manganese, to react amines with alcohols. nih.gov A common industrial method involves reacting morpholine with alcohols in the gas-solid phase over a catalyst like CuO–NiO/γ–Al₂O₃ at elevated temperatures and pressures. researchgate.net For instance, N-methylation with methanol (B129727) can achieve high conversion and selectivity. researchgate.net The reaction is also applicable to other primary alcohols, though secondary alcohols tend to be less reactive. researchgate.net

N-Acylation: The morpholine nitrogen can be acylated to form N-acylmorpholines. This is typically achieved by reacting it with acylating agents like acyl chlorides or acid anhydrides. google.comgoogle.com For example, N-acetylmorpholine can be synthesized by reacting morpholine with acetic anhydride or ethyl acetate (B1210297) under specific conditions. google.com These reactions are generally efficient and provide a straightforward method for introducing an acyl group onto the morpholine ring, which can be useful for modulating the electronic properties and steric bulk of the substituent.

Table 2: Representative N-Substitution Reactions of the Morpholine Ring

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alcohol, CuO–NiO/γ–Al₂O₃ catalyst, 160–240 °C, 0.9 MPa | N-Alkylmorpholine derivative | researchgate.net |

| N-Alkylation | Alcohol, Manganese pincer complex catalyst, t-BuOK, 80-100 °C | N-Alkylmorpholine derivative | nih.gov |

| N-Acylation | Acyl chloride or acid anhydride | N-Acylmorpholine derivative | organic-chemistry.org |

| N-Acetylation | Ethyl acetate, ionic liquid catalyst, 140-160 °C | N-Acetylmorpholine derivative | google.com |

While generally stable, the morpholine ring can undergo ring-opening reactions under specific, often forcing, conditions.

Reaction with Radicals: Quantum chemistry calculations have shown that hydrogen abstraction from morpholine can form carbon-centered or nitrogen-centered radicals. Subsequent reaction with molecular oxygen can lead to complex pathways, some of which result in ring-opening. nih.gov

Catalytic Ring-Opening: Certain metal catalysts can induce the ring-opening of morpholine derivatives. For example, reactions of morpholine-2,5-diones with specific organotin compounds can lead to ring-opening, although polymerization may be terminated by the formation of stable, kinetically-inert products. rsc.org

Neighboring Group Participation: Ring expansion reactions, which involve a formal ring-opening followed by a new ring closure, can occur. For instance, a 3-chloromethylmorpholine derivative can react with phenoxide anions to yield not only the expected substitution product but also a significant amount of a ring-expanded 1,4-oxazepane. This transformation proceeds through an intermediate aziridinium (B1262131) cation. rsc.org

Oxidative Ring Opening: An oxidative method involving ammonium (B1175870) persulfate can open an azetidine (B1206935) ring to form a morpholine ring, illustrating a synthetic strategy that involves ring manipulation. researchgate.net

The morpholine ring predominantly adopts a chair conformation, similar to cyclohexane. Due to the presence of the N-H bond, two distinct chair conformers can exist: one with the hydrogen atom in an axial position (Chair-Ax) and one with it in an equatorial position (Chair-Eq). nih.gov

Spectroscopic studies and theoretical calculations have provided detailed insights into the conformational landscape of morpholine.

Conformational Stability: The Chair-Eq conformer is generally found to be more stable than the Chair-Ax conformer. nih.govresearchgate.net Advanced spectroscopic techniques have determined the energy difference between these two conformers to be approximately 109 ± 4 cm⁻¹ (about 1.3 kJ/mol). nih.govacs.org Ab initio calculations also indicate that chair conformers are significantly lower in energy (by about 7.5 kcal/mol) than skew-boat conformers. researchgate.net

Solvent Effects: The relative population of the conformers can be influenced by the surrounding medium. In pure liquid morpholine, the equatorial conformer is predominant. However, in an aqueous solution, the contribution from the axial conformer increases. researchgate.net

Ring Inversion: Like cyclohexane, the morpholine ring is not static and undergoes rapid ring inversion between the two chair forms at room temperature. This dynamic process is crucial as the conformational preference can significantly impact the molecule's reactivity and its ability to interact with biological targets. nih.govnih.gov Understanding these dynamics is essential for drug design and synthetic planning.

Table 3: Conformational Properties of the Morpholine Ring

| Property | Finding | Method | Reference |

|---|---|---|---|

| Predominant Conformation | Chair form | Ab initio calculations, Spectroscopy | researchgate.netacs.org |

| Relative Stability | Chair-Eq is more stable than Chair-Ax | IR resonant VUV-MATI spectroscopy | nih.govacs.org |

| Energy Difference (Eq vs. Ax) | 109 ± 4 cm⁻¹ | IR resonant VUV-MATI spectroscopy | nih.govacs.org |

| Energy Difference (Chair vs. Boat) | ~7.5 kcal/mol | Ab initio calculations | researchgate.net |

| Solvent Influence | Aqueous solution increases the proportion of the axial conformer | Raman spectroscopy, Theoretical calculations | researchgate.net |

Reactivity at the Pyridine Ring and C-4 Methyl Group

The reactivity of the pyridine core in 4-Methyl-6-morpholinonicotinic acid is dictated by the electronic interplay of its substituents: the electron-donating morpholino and methyl groups, and the electron-withdrawing carboxylic acid group. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which generally deactivates the ring towards electrophilic attack and activates it for nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS):

The pyridine ring is notoriously resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. chemrxiv.org Such reactions, when they do occur, typically require harsh conditions and proceed with low yields. chemrxiv.orgnih.gov For 4-Methyl-6-morpholinonicotinic acid, the positions open for substitution are C-2 and C-5. The directing effects of the existing substituents are crucial:

Morpholino group (at C-6): This is an ortho-, para-directing and activating group. However, in a pyridine ring, its activating effect is tempered.

Methyl group (at C-4): This is a weak ortho-, para-directing and activating group.

Carboxylic acid group (at C-3): This is a meta-directing and deactivating group.

Considering these influences, electrophilic attack is highly disfavored. If forced, the C-5 position would be the most likely site for substitution, influenced by the ortho-directing morpholino group and the meta-directing carboxylic acid group.

Nucleophilic Aromatic Substitution (SNAr):

Table 1: Predicted Regioselectivity of Aromatic Substitution on 4-Methyl-6-morpholinonicotinic Acid

| Reaction Type | Reagent Type | Predicted Major Substitution Position | Rationale |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Electrophiles (e.g., Br2/FeBr3) | C-5 (low reactivity) | Combination of directing effects of substituents and general low reactivity of pyridine towards EAS. chemrxiv.org |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., R-Li, NaNH2) | C-2 | Inherent reactivity of the pyridine ring at positions ortho and para to nitrogen. quora.com |

Functionalization of the C-4 Methyl Group (e.g., oxidation, halogenation)

The C-4 methyl group is a key site for functionalization. Its reactivity is influenced by its position on the electron-deficient pyridine ring.

Oxidation:

The methyl group at the C-4 position can be oxidized to a carboxylic acid. This is a common reaction for methylpyridines, often requiring strong oxidizing agents. acs.org The resulting dicarboxylic acid, 6-morpholinopyridine-3,4-dicarboxylic acid, could be a valuable synthetic intermediate.

Halogenation:

Free-radical halogenation of the C-4 methyl group is a viable transformation. This would typically involve reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV irradiation or with a radical initiator. This would yield the corresponding 4-(halomethyl)-6-morpholinonicotinic acid derivatives, which are versatile precursors for further synthetic modifications.

Oxidation and Reduction Chemistry of 4-Methyl-6-morpholinonicotinic Acid

The oxidation and reduction chemistry of this molecule can occur at several sites: the pyridine ring, the C-4 methyl group, and the carboxylic acid.

Oxidation:

As mentioned, the primary site of oxidation is the C-4 methyl group, which can be converted to a carboxylic acid. acs.org The morpholino group is generally stable to oxidation, but under harsh conditions, the benzylic-like C-N bonds could be cleaved. The pyridine ring itself is resistant to oxidation.

Reduction:

The pyridine ring can be reduced to a piperidine ring under catalytic hydrogenation (e.g., H2/Pd/C, PtO2) or with dissolving metal reductions. This would yield 4-methyl-6-morpholinopiperidine-3-carboxylic acid. The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4), though this may also affect the pyridine ring.

Table 2: Summary of Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Affected Functional Group | Product |

|---|---|---|---|

| Oxidation | KMnO4, HNO3 | C-4 Methyl | 6-morpholinopyridine-3,4-dicarboxylic acid |

| Reduction | H2, Pd/C | Pyridine Ring | 4-methyl-6-morpholinopiperidine-3-carboxylic acid |

| Reduction | LiAlH4 | Carboxylic Acid | (4-methyl-6-morpholinopyridin-3-yl)methanol |

Mechanistic Investigations of Key Organic Reactions Involving 4-Methyl-6-morpholinonicotinic Acid (e.g., Diels-Alder type reactions if applicable to pyridine derivatives)

Diels-Alder Reactions:

The pyridine ring can, in principle, participate in Diels-Alder reactions, although this is not a common transformation due to the aromaticity of the ring. quora.comacsgcipr.org When it does react, it is more likely to do so in an inverse-electron-demand Diels-Alder reaction, where the electron-deficient pyridine acts as the diene and reacts with an electron-rich dienophile. acsgcipr.orgacs.orgacs.org The presence of both electron-donating (morpholino, methyl) and electron-withdrawing (carboxylic acid) substituents on the pyridine ring of 4-Methyl-6-morpholinonicotinic acid complicates the prediction of its reactivity in such cycloadditions.

Lewis acid promotion has been shown to facilitate Diels-Alder reactions of some pyridine derivatives, specifically vinylpyridines, where the pyridine acts as part of the dienophile. rsc.org For 4-Methyl-6-morpholinonicotinic acid to act as a diene, the reaction would likely require a highly reactive dienophile and potentially harsh conditions. The initial cycloadduct would then undergo further transformations to yield a stable product. acsgcipr.org

The mechanism would be a [4+2] cycloaddition, a pericyclic reaction that is typically concerted. quora.com The regioselectivity and stereoselectivity would be governed by the electronic and steric effects of the substituents on the pyridine ring.

Derivatization Strategies for 4 Methyl 6 Morpholinonicotinic Acid in Advanced Chemical Analysis and Synthesis

Rationale and Principles of Chemical Derivatization

Chemical derivatization is a technique used to chemically modify a compound to produce a new compound, or derivative, that has properties more amenable to a particular analytical method. numberanalytics.comlibretexts.org This process is often employed to enhance detectability, improve chromatographic performance, or increase the stability of the target analyte. nih.govwiley.comsci-hub.se For a compound like 4-methyl-6-morpholinonicotinic acid, which possesses both a carboxylic acid and a tertiary amine (within the morpholine (B109124) ring), derivatization can be crucial for accurate and sensitive analysis, particularly by gas chromatography-mass spectrometry (GC-MS). oup.comsigmaaldrich.com

Enhancement of Analytical Performance for Chromatographic Separations (e.g., GC-MS)

The primary reason for derivatizing compounds like 4-methyl-6-morpholinonicotinic acid for GC-MS analysis is to increase their volatility and reduce their polarity. numberanalytics.comoup.comfujifilm.com Carboxylic acids and amines are polar functional groups that can lead to poor peak shape, tailing, and adsorption on the GC column, compromising separation efficiency and quantification. oup.comsigmaaldrich.comacs.org By converting these polar groups into less polar derivatives, such as esters and amides, the volatility of the analyte is increased, allowing it to be more readily vaporized in the GC inlet and transported through the column. numberanalytics.comoup.comfujifilm.com This results in sharper, more symmetrical peaks, leading to improved resolution and sensitivity. gcms.cz

For instance, the conversion of carboxylic acids to their corresponding methyl esters is a common strategy to facilitate GC-MS analysis. acs.orgnih.gov This modification reduces the polarity and boiling point of the molecule, making it more suitable for gas chromatography. acs.org Similarly, derivatization can prevent the thermal degradation of labile compounds in the hot GC injection port. libretexts.org

Introduction of Spectroscopic Tags for Enhanced Detection

Derivatization can also be used to introduce specific chemical moieties, or "tags," that enhance the detectability of the analyte. illinois.edufiveable.me This is particularly useful when the original compound has a poor response to a specific detector. nih.gov For example, introducing fluorinated groups into a molecule can significantly enhance its response in an electron capture detector (ECD), a highly sensitive detector for halogenated compounds. fujifilm.comsigmaaldrich.com

In the context of mass spectrometry, derivatization can lead to the formation of ions that are more readily detected or that produce characteristic fragmentation patterns, aiding in structural elucidation. oup.comnih.gov The introduction of certain groups can increase the ionization efficiency of the molecule, leading to a stronger signal and lower detection limits. sci-hub.sedntb.gov.ua This strategy of chemical tagging is a powerful tool in trace analysis and metabolomics. nih.gov

Derivatization of the Carboxyl Group

The carboxylic acid group of 4-methyl-6-morpholinonicotinic acid is a primary target for derivatization to improve its chromatographic behavior. acs.org The main strategies involve converting the polar carboxyl group into a less polar ester.

Esterification Reactions (e.g., Methylation via TMS-diazomethane)

Esterification is a widely used derivatization technique for carboxylic acids. fujifilm.comacs.org The conversion of a carboxylic acid to its methyl ester, for example, significantly increases its volatility, making it suitable for GC analysis. fujifilm.comnih.gov

One effective reagent for this purpose is trimethylsilyldiazomethane (B103560) (TMS-diazomethane). nih.govwordpress.com It is considered a safer alternative to the explosive and toxic diazomethane. nih.govwordpress.com TMS-diazomethane reacts with carboxylic acids, often in the presence of an alcohol like methanol (B129727), to form the corresponding methyl ester nearly quantitatively under mild conditions. nih.govresearchgate.netresearchgate.net The reaction is generally rapid and clean, proceeding with the evolution of nitrogen gas. wordpress.com

The proposed mechanism involves the protonation of TMS-diazomethane by the carboxylic acid, followed by nucleophilic attack of the carboxylate anion on the resulting intermediate to yield the methyl ester. researchgate.net

Table 1: Esterification of Carboxylic Acids

| Derivatization Reagent | Target Functional Group | Resulting Derivative | Key Advantages |

| TMS-diazomethane | Carboxylic Acid | Methyl Ester | Safer than diazomethane, high yield, mild reaction conditions. nih.govresearchgate.net |

| Methanol/Acid Catalyst | Carboxylic Acid | Methyl Ester | Readily available reagents. nih.gov |

Acylation with Anhydrides and Acid Chlorides (e.g., trifluoroacetic anhydride (B1165640), heptafluorobutyric anhydride)

While esterification is common for the carboxyl group, acylation is another important derivatization strategy, particularly for introducing fluorinated tags for enhanced detection. numberanalytics.comlibretexts.orgnih.gov Reagents such as trifluoroacetic anhydride (TFAA) and heptafluorobutyric anhydride (HFBA) are frequently used for this purpose. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These reagents react with active hydrogens, such as those in alcohols and amines, but can also be used to form mixed anhydrides with carboxylic acids. gcms.cznih.gov

The primary advantage of using fluorinated anhydrides is the introduction of multiple fluorine atoms, which significantly increases the sensitivity of detection by ECD. fujifilm.comsigmaaldrich.com The resulting derivatives are also highly volatile. gcms.czsigmaaldrich.com However, reactions with these anhydrides often produce acidic byproducts that may need to be removed before GC analysis to prevent column damage. gcms.czresearchgate.net The use of a base or an "acid scavenger" is often employed to neutralize these byproducts. sigmaaldrich.comsigmaaldrich.com

TFAA is noted to be highly reactive and volatile. sigmaaldrich.comsigmaaldrich.com HFBA is known to produce derivatives that are highly sensitive to ECD. sigmaaldrich.comsigmaaldrich.com

Table 2: Acylation Reagents for Derivatization

| Derivatization Reagent | Target Functional Groups | Key Features |

| Trifluoroacetic anhydride (TFAA) | Alcohols, Amines, Phenols | Highly reactive, forms volatile derivatives, enhances ECD response. sigmaaldrich.comsigmaaldrich.com |

| Heptafluorobutyric anhydride (HFBA) | Alcohols, Amines, Phenols | Forms stable derivatives with excellent ECD sensitivity. sigmaaldrich.comsigmaaldrich.com |

Derivatization of the Morpholine Nitrogen

The morpholine ring in 4-methyl-6-morpholinonicotinic acid contains a tertiary amine. Derivatization of tertiary amines is generally more challenging than for primary or secondary amines. However, the nitrogen atom in the morpholine moiety can still be a target for certain derivatization reactions, particularly those that can enhance detectability or alter the molecule's properties for specific analytical purposes.

Morpholine itself, a secondary amine, undergoes typical reactions of secondary amines, although the ether oxygen reduces its nucleophilicity compared to similar cyclic amines like piperidine (B6355638). wikipedia.org It can be derivatized through various reactions. For instance, morpholine can react with sodium nitrite (B80452) under acidic conditions to form the volatile N-nitrosomorpholine, which is amenable to GC-MS analysis. nih.govresearchgate.netresearchgate.net This specific reaction highlights a potential pathway for derivatizing the secondary amine precursor to the target molecule.

While direct derivatization of the tertiary morpholine nitrogen in the target compound is less common, the N-H bond present in a primary or secondary amine precursor to a morpholine-containing compound allows for facile derivatization. chemrxiv.org For the target compound, which already possesses a tertiary morpholine nitrogen, derivatization strategies would likely focus on other parts of the molecule, such as the carboxylic acid group, as previously discussed. However, understanding the reactivity of the morpholine nitrogen is crucial for predicting potential side reactions and for the synthesis of related compounds and standards. researchgate.net

N-Alkylation and N-Acylation for Analytical Markers

The morpholino and carboxylic acid moieties of 4-methyl-6-morpholinonicotinic acid are the primary targets for derivatization. Specifically, N-alkylation and N-acylation of the morpholine nitrogen can create effective analytical markers.

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom of the morpholine ring. This process can be achieved using various alkylating agents. The resulting N-alkylated derivative often exhibits increased volatility and thermal stability, making it more amenable to gas chromatography (GC) analysis. Furthermore, the choice of alkylating agent can be tailored to introduce specific functionalities that enhance detection. For instance, the use of pentafluorobenzyl bromide (PFB-Br) introduces a polyfluorinated tag, which significantly improves sensitivity in electron capture detection (ECD) or negative chemical ionization mass spectrometry (NCI-MS). nih.gov

N-Acylation is another powerful derivatization technique where an acyl group is introduced onto the morpholine nitrogen. Acylating reagents, such as anhydrides (e.g., acetic anhydride, trifluoroacetic anhydride), react with the secondary amine of the morpholine ring to form stable amide derivatives. rsc.org These derivatives often exhibit improved chromatographic properties, such as reduced peak tailing and enhanced resolution. researchgate.net The choice of acylating agent can influence the fragmentation pattern in mass spectrometry, potentially leading to more characteristic and structurally informative ions, which aids in compound identification and quantification. rsc.org For example, reagents like heptafluorobutyric anhydride (HFBA) can lead to multiple fragmentation patterns, providing richer data for analysis. rsc.org

Development and Optimization of Derivatization Protocols

The development of a successful derivatization protocol requires a systematic approach to select the appropriate reagents and optimize the reaction conditions to ensure high efficiency and reproducibility.

Selection of Derivatizing Agents and Reaction Conditions

The choice of derivatizing agent is critical and depends on the analytical technique to be employed and the desired properties of the resulting derivative. For GC-MS analysis of 4-methyl-6-morpholinonicotinic acid, silylating reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) could be considered, as they react with active hydrogens to form stable derivatives. sigmaaldrich.com For LC-MS, reagents that introduce a permanent charge, such as those used for amines and amino acids, could enhance ionization efficiency. researchgate.net

The optimization of reaction conditions, including incubation time and temperature, is crucial for achieving complete and reproducible derivatization. A two-level full-factorial design can be employed to systematically evaluate the effects of these variables. nih.gov For instance, the derivatization of some compounds is rapid and occurs at room temperature, while others may require elevated temperatures and longer incubation times to proceed to completion. sigmaaldrich.comnih.gov It has been observed that for certain amino acids, increasing the reaction time from 2 to 4 hours can increase the yield of the fully derivatized product. sigmaaldrich.com Similarly, optimizing the temperature is a balancing act; for some reactions, an optimized temperature of 30 °C has been found to yield better results than higher temperatures like 37 °C or 45 °C. mdpi.com

Below is a hypothetical data table illustrating the optimization of N-acylation of 4-methyl-6-morpholinonicotinic acid with pentafluoropropionic anhydride (PFPA).

Table 1: Optimization of Derivatization Conditions for 4-Methyl-6-morpholinonicotinic Acid with PFPA

| Run | Incubation Time (min) | Temperature (°C) | Derivative Peak Area (Arbitrary Units) | Relative Standard Deviation (RSD, %) |

|---|---|---|---|---|

| 1 | 30 | 60 | 1.2 x 10^6 | 5.2 |

| 2 | 30 | 80 | 1.5 x 10^6 | 4.8 |

| 3 | 60 | 60 | 1.8 x 10^6 | 3.5 |

| 4 | 60 | 80 | 2.1 x 10^6 | 2.1 |

| 5 | 90 | 60 | 1.9 x 10^6 | 3.1 |

| 6 | 90 | 80 | 2.2 x 10^6 | 1.9 |

Evaluation of Derivatization Efficiency and Reproducibility

The efficiency of a derivatization reaction is a measure of the extent to which the target analyte is converted to its derivative. This is often assessed by monitoring the peak area of the derivative using a chromatographic technique. A desirable derivatization reagent should yield a high percentage of the derivative, ideally over 95%. researchgate.net

Reproducibility refers to the consistency of the derivatization process over repeated experiments. It is typically evaluated by calculating the relative standard deviation (RSD) of the peak areas of the derivative across multiple replicates. A low RSD value indicates high reproducibility. For many applications, an RSD below 20% is considered acceptable. rsc.org The robustness of the method can be further assessed by evaluating its performance across different batches of samples and on different days. mdpi.com

The following table provides a hypothetical evaluation of different derivatization agents for 4-methyl-6-morpholinonicotinic acid.

Table 2: Evaluation of Derivatization Efficiency and Reproducibility for 4-Methyl-6-morpholinonicotinic Acid

| Derivatizing Agent | Derivative Type | Mean Peak Area (Arbitrary Units) | RSD (%) (n=6) | Derivatization Efficiency (%) |

|---|---|---|---|---|

| PFPA | N-Acyl | 2.2 x 10^6 | 1.9 | 98 |

| HFBA | N-Acyl | 2.0 x 10^6 | 2.5 | 96 |

| MTBSTFA | N-Silyl | 1.7 x 10^6 | 4.1 | 92 |

| PFB-Br | N-Alkyl | 1.9 x 10^6 | 3.3 | 95 |

Advanced Spectroscopic and Structural Analysis of 4 Methyl 6 Morpholinonicotinic Acid

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragment Ion Analysis

No HRMS data, including precise mass measurements or fragmentation patterns for 4-Methyl-6-morpholinonicotinic acid, is currently available in published scientific literature. This analysis would be crucial for confirming the elemental composition and aiding in the structural elucidation by identifying characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (1D and 2D techniques)

A complete NMR spectroscopic analysis of 4-Methyl-6-morpholinonicotinic acid has not been found in the available literature. This would include:

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Assignments

Specific chemical shift assignments, coupling constants, and integration values for the proton and carbon nuclei of 4-Methyl-6-morpholinonicotinic acid are not documented.

Correlated Spectroscopy (COSY) and Heteronuclear Correlation (HSQC, HMBC) for Connectivity Analysis

Data from 2D NMR experiments such as COSY, HSQC, and HMBC, which are essential for establishing the connectivity between protons and carbons and thus confirming the molecular structure, are not available.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

No published Infrared (IR) or Raman spectra for 4-Methyl-6-morpholinonicotinic acid have been located. This data would be used to identify the characteristic vibrational frequencies of its functional groups, such as the carboxylic acid and morpholine (B109124) moieties.

X-ray Crystallography for Single-Crystal Structure Determination and Conformational Analysis

There is no evidence of a single-crystal X-ray diffraction study having been performed on 4-Methyl-6-morpholinonicotinic acid. Such an analysis would provide definitive proof of its three-dimensional structure, including bond lengths, bond angles, and conformational details.

Chiroptical Spectroscopy for the Assessment of Stereochemical Purity and Configuration (if applicable)

As 4-Methyl-6-morpholinonicotinic acid is not an inherently chiral molecule, chiroptical spectroscopy would not be applicable unless it were resolved into atropisomers or formed chiral complexes. No such studies have been reported.

Computational and Theoretical Studies on 4 Methyl 6 Morpholinonicotinic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its reactivity and physical properties. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like 4-Methyl-6-morpholinonicotinic acid, DFT is employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This optimized structure represents a minimum on the potential energy surface and is the foundation for calculating other molecular properties.

A key aspect of DFT analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.

For instance, studies on related substituted picolinic acids have shown that electron-donating groups, such as a methyl group, can raise the HOMO energy level, making the molecule a better electron donor. Conversely, electron-withdrawing groups would lower the LUMO energy, enhancing its electron-accepting capabilities.

Table 1: Representative DFT-Calculated Electronic Properties of a Substituted Nicotinic Acid Analog

| Property | Calculated Value (Arbitrary Units) | Significance for 4-Methyl-6-morpholinonicotinic acid |

| HOMO Energy | -6.5 eV | Indicates the propensity to donate electrons. The morpholino and methyl groups are expected to influence this value. |

| LUMO Energy | -1.2 eV | Reflects the ability to accept electrons. The carboxylic acid and pyridine (B92270) ring are key determinants. |

| HOMO-LUMO Gap | 5.3 eV | Suggests the overall electronic stability and reactivity profile of the molecule. |

| Dipole Moment | 3.5 D | Provides insight into the molecule's polarity and solubility characteristics. |

Note: The values in this table are hypothetical and for illustrative purposes, based on typical ranges observed for similar organic molecules.

Ab Initio Methods for High-Accuracy Energy and Property Predictions

Ab initio methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, albeit at a significantly greater computational expense.

For 4-Methyl-6-morpholinonicotinic acid, ab initio calculations could be employed to obtain highly accurate single-point energies, which are crucial for constructing precise potential energy surfaces for reaction mechanism studies. They can also provide benchmark data for calibrating more computationally efficient methods like DFT. For example, a study on substituted nitrenium ions utilized high-level ab initio calculations to investigate reaction energetics and mechanisms with water. nist.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecules are not static entities; they are in constant motion, vibrating, rotating, and, in the case of flexible molecules, undergoing conformational changes. Molecular Dynamics (MD) simulations model these motions by solving Newton's equations of motion for a system of atoms and molecules over time. youtube.com

For 4-Methyl-6-morpholinonicotinic acid, which possesses rotatable bonds associated with the morpholine (B109124) ring and the carboxylic acid group, MD simulations are invaluable for exploring its conformational landscape. These simulations can identify the most populated conformations in different environments (e.g., in a vacuum or in a solvent) and the energy barriers between them. Understanding the preferred conformations is critical as the three-dimensional shape of a molecule often dictates its biological activity.

MD simulations also provide detailed insights into intermolecular interactions. By simulating 4-Methyl-6-morpholinonicotinic acid in a solvent like water, one can observe the formation and dynamics of hydrogen bonds between the carboxylic acid, the morpholino oxygen, and the surrounding water molecules. This information is key to understanding its solubility and how it might interact with a biological target.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict various spectroscopic parameters, which can be instrumental in the identification and characterization of a newly synthesized compound like 4-Methyl-6-morpholinonicotinic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. github.io This is typically done by first optimizing the geometry and then calculating the magnetic shielding tensors for each nucleus. By comparing the predicted spectrum with the experimental one, chemists can confirm the proposed structure. For complex molecules, computational NMR prediction can be a powerful tool to assign signals and determine relative stereochemistry. researchgate.net

Similarly, the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum, can be calculated. These calculated frequencies can aid in the assignment of experimental IR bands to specific molecular vibrations, such as the stretching of the C=O bond in the carboxylic acid or the C-N bonds of the morpholine ring.

Table 2: Predicted Spectroscopic Data for a Hypothetical Isomer of 4-Methyl-6-morpholinonicotinic acid

| Nucleus/Vibration | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) | Corresponding Functional Group |

| ¹H (Aromatic) | 7.5 - 8.5 | Pyridine ring protons |

| ¹H (Methyl) | ~2.5 | -CH₃ |

| ¹H (Morpholine) | 3.2 - 3.8 | -N(CH₂CH₂)₂O |

| ¹³C (Carboxylic Acid) | ~165 | -COOH |

| ¹³C (Aromatic) | 120 - 150 | Pyridine ring carbons |

| IR (C=O stretch) | ~1700 | Carboxylic acid |

| IR (C-N stretch) | ~1100 | Morpholine |

Note: These are representative values and would vary based on the specific computational method and the local environment of the nuclei/bonds.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. For 4-Methyl-6-morpholinonicotinic acid, this could involve studying its synthesis, degradation, or metabolic pathways. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. The structure and energy of the transition state can be located using specialized algorithms within quantum chemistry software. This information provides deep insights into the feasibility and kinetics of a reaction. For instance, molecular docking studies on nicotinic acid derivatives have been used to explore their binding modes with enzymes, which is a key step in understanding their mechanism of action. nih.govnih.gov

Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies

Quantitative Structure-Reactivity/Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their physical properties, reactivity, or biological activity. akjournals.comnih.gov

For a class of compounds including 4-Methyl-6-morpholinonicotinic acid, a QSAR study would involve synthesizing a library of related analogs and measuring a specific biological activity. Then, a wide range of molecular descriptors (e.g., electronic, steric, and lipophilic properties) would be calculated for each analog using computational methods. Statistical techniques are then employed to derive an equation that relates the descriptors to the observed activity. researchgate.net

Such a model, once validated, can be used to predict the activity of unsynthesized compounds, thereby guiding the design of more potent or selective molecules. This approach streamlines the drug discovery process by prioritizing the synthesis of the most promising candidates.

Applications of 4 Methyl 6 Morpholinonicotinic Acid in Advanced Chemical Research

Utilization as a Versatile Synthetic Building Block for Architecturally Complex Molecules

The inherent reactivity and functional group arrangement of 4-Methyl-6-morpholinonicotinic acid make it a valuable starting material for the construction of more elaborate chemical structures. The carboxylic acid group can be readily converted into a variety of other functionalities, such as esters, amides, and acid halides, which serve as key intermediates in multi-step syntheses.

Furthermore, the pyridine (B92270) ring can undergo various transformations. The nitrogen atom can be quaternized, and the ring itself can be subjected to substitution reactions, allowing for the introduction of additional chemical diversity. Researchers have utilized related nicotinic acid derivatives in the synthesis of compounds with potential biological activity, highlighting the role of this class of molecules as important synthetic intermediates. google.com

For instance, the synthesis of various quinoline (B57606) derivatives often starts from appropriately substituted anilines and carbonyl compounds. chemicalbook.com While not a direct application, this illustrates the general strategy of using functionalized aromatic rings as foundational units in the assembly of complex heterocyclic systems. The morpholine (B109124) substituent on 4-Methyl-6-morpholinonicotinic acid also offers a handle for further chemical modification, potentially influencing the solubility and pharmacokinetic properties of resulting molecules.

Role as a Ligand in Coordination Chemistry and Catalysis

The presence of multiple heteroatoms (nitrogen and oxygen) in 4-Methyl-6-morpholinonicotinic acid makes it an excellent candidate for use as a ligand in coordination chemistry. The pyridine nitrogen and the carboxylic acid group can chelate to a metal center, forming stable metal complexes. The morpholine group can also participate in coordination, depending on the metal and the reaction conditions.

The formation of metal complexes is a cornerstone of catalysis. Transition metal complexes, in particular, are widely employed as catalysts in a vast array of organic transformations. ichemical.comgoogle.com The electronic and steric properties of the ligand play a crucial role in determining the reactivity and selectivity of the catalyst. The specific substitution pattern of 4-Methyl-6-morpholinonicotinic acid can be expected to fine-tune the properties of a metal catalyst. For example, the methyl group can influence the steric environment around the metal center, while the morpholine group can affect the solubility of the complex.

While specific catalytic applications of 4-Methyl-6-morpholinonicotinic acid are not extensively documented in publicly available literature, the broader class of nicotinic acid and bipyridine-based ligands has seen widespread use in catalysis. These ligands are known to stabilize various oxidation states of transition metals and facilitate key catalytic steps such as oxidative addition and reductive elimination.

Table 1: Potential Coordination Modes of 4-Methyl-6-morpholinonicotinic Acid

| Coordination Mode | Participating Atoms | Potential Metal Ions |

| Monodentate | Pyridine Nitrogen | Various transition metals |

| Monodentate | Carboxylate Oxygen | Various transition metals |

| Bidentate (Chelating) | Pyridine Nitrogen and Carboxylate Oxygen | Various transition metals |

| Bridging | Carboxylate Group | Can bridge two metal centers |

Application as a Component in Novel Material Design (e.g., polymers, supramolecular assemblies)

The design of new materials with tailored properties is a major focus of contemporary chemical research. The structure of 4-Methyl-6-morpholinonicotinic acid lends itself to incorporation into larger molecular architectures such as polymers and supramolecular assemblies.

The carboxylic acid functionality can be used to create polyester (B1180765) or polyamide chains through condensation polymerization. The resulting polymers would incorporate the substituted pyridine unit into their backbone, potentially imparting unique thermal, optical, or mechanical properties.

Furthermore, the ability of 4-Methyl-6-morpholinonicotinic acid to participate in non-covalent interactions, such as hydrogen bonding (via the carboxylic acid) and π-π stacking (via the pyridine ring), makes it a suitable building block for supramolecular chemistry. Supramolecular assemblies are ordered structures formed through the spontaneous association of molecules. These assemblies have potential applications in areas such as drug delivery, sensing, and catalysis. The interplay of different functional groups in 4-Methyl-6-morpholinonicotinic acid could lead to the formation of well-defined supramolecular structures. nih.gov

Use as a Chemical Probe or Standard for Analytical Method Development

In the field of analytical chemistry, well-characterized chemical compounds are essential for the development and validation of new analytical methods. While there is no specific mention in the available literature of 4-Methyl-6-morpholinonicotinic acid being used as a chemical probe or analytical standard, its distinct structure suggests potential in this area.

For instance, its unique mass-to-charge ratio would make it a useful internal standard in mass spectrometry-based analyses. Its UV-visible absorption profile, conferred by the substituted pyridine ring, could be exploited for quantification using spectrophotometric methods. The development of analytical methods often requires pure, stable compounds to serve as benchmarks, a role that 4-Methyl-6-morpholinonicotinic acid could potentially fill.

The development of new high-performance liquid chromatography (HPLC) methods, for example, often relies on a range of standard compounds to optimize separation conditions. A compound like 4-Methyl-6-morpholinonicotinic acid, with its combination of polar (carboxylic acid, morpholine) and non-polar (methyl group, pyridine ring) features, could be a valuable tool in the development of new chromatographic separation techniques.

Future Research Directions and Emerging Trends for 4 Methyl 6 Morpholinonicotinic Acid

Development of More Sustainable and Green Synthetic Routes

The chemical industry's shift towards green chemistry is a critical endeavor to minimize environmental impact. researchgate.net For 4-Methyl-6-morpholinonicotinic acid, this translates to developing synthetic pathways that are not only efficient but also environmentally benign.

Current industrial production of nicotinic acid, a core component of the target molecule, often involves oxidation processes that can generate significant waste. mdpi.com Future research will likely focus on catalytic and biocatalytic methods to improve the sustainability of synthesizing the nicotinic acid backbone. chimia.ch The use of heterogeneous catalysts, for instance, can simplify product purification and catalyst recycling, key tenets of green chemistry. researchgate.net

Recent advancements in the synthesis of substituted pyridines and morpholines offer a glimpse into potential green routes for 4-Methyl-6-morpholinonicotinic acid. organic-chemistry.orgnih.gov For example, metal-free, base-catalyzed one-pot reactions have been developed for synthesizing highly decorated pyridine (B92270) derivatives with high regioselectivity and in good yields. organic-chemistry.org Similarly, green methods for morpholine (B109124) synthesis, such as those utilizing microwave irradiation or selective monoalkylation of amines with reagents like ethylene (B1197577) sulfate, present more sustainable alternatives to traditional methods. nih.govbohrium.comacs.org The use of natural catalysts, like lemon juice in the synthesis of nicotinic acid hydrazide schiff bases, also highlights the potential for bio-based and milder reaction conditions. pharmascholars.com

Enzymatic and biocatalytic approaches are also gaining significant traction for the synthesis of nicotinic acid and its derivatives. frontiersin.orgnih.gov These methods offer high selectivity and operate under mild conditions, reducing energy consumption and byproduct formation. nih.gov The development of robust enzymes through genetic engineering could pave the way for a highly efficient and sustainable production of 4-Methyl-6-morpholinonicotinic acid.

| Green Synthesis Approach | Potential Application to 4-Methyl-6-morpholinonicotinic Acid | Key Advantages |

| Heterogeneous Catalysis | Synthesis of the substituted pyridine core. | Ease of catalyst separation and recycling, reduced waste. |

| Biocatalysis | Enzymatic synthesis of the nicotinic acid moiety. | High selectivity, mild reaction conditions, reduced energy consumption. |

| Microwave-Assisted Synthesis | Acceleration of the morpholine ring formation or pyridine synthesis. | Rapid reaction times, often leading to higher yields and cleaner reactions. |

| Metal-Free Catalysis | Construction of the pyridine ring without heavy metal catalysts. | Reduced toxicity and environmental impact, lower cost. |

| Natural Catalysts | Use of acidic fruit juices or other bio-derived catalysts. | Renewable resource, biodegradable, and mild reaction conditions. |

Exploration of Unprecedented Chemical Reactivity and Transformation Pathways

Understanding the inherent reactivity of 4-Methyl-6-morpholinonicotinic acid is fundamental to unlocking its full potential. The interplay between the electron-withdrawing carboxylic acid group, the electron-donating methyl and morpholino groups, and the pyridine ring itself suggests a rich and complex chemical behavior.

Future studies will likely delve into the selective functionalization of the pyridine ring. The positions ortho and para to the activating methyl and morpholino groups are expected to be susceptible to electrophilic substitution, while the positions activated by the carboxylic acid group may undergo nucleophilic substitution. The development of novel catalytic systems will be crucial for controlling the regioselectivity of these transformations. nih.gov

The carboxylic acid moiety offers a handle for a variety of transformations, including esterification, amidation, and reduction to the corresponding alcohol. researchgate.net These derivatives could serve as key intermediates in the synthesis of more complex molecules. The morpholine ring, while generally stable, can also participate in reactions, such as N-alkylation or oxidation, to introduce further diversity.

Irradiation with ultraviolet light has been shown to induce spectral changes and decomposition in nicotinic acid and related compounds, leading to the formation of various photoproducts. nih.gov Investigating the photochemical reactivity of 4-Methyl-6-morpholinonicotinic acid could reveal novel transformation pathways and potentially light-driven applications.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Furthermore, machine learning models can be trained to predict the outcomes of chemical reactions, including yields and potential side products, under various conditions. research.googlenih.govresearchgate.net This predictive capability can save significant time and resources by minimizing trial-and-error experimentation. For instance, a model could be developed to predict the optimal catalyst and reaction conditions for a specific transformation on the 4-Methyl-6-morpholinonicotinic acid scaffold. nih.gov The use of quantitative structure-property relationship (QSPR) models, often employing genetic algorithms and multiple linear regressions, can also predict various thermodynamic and physicochemical properties of pyridine derivatives. researchgate.netarxiv.org

| AI/ML Application | Description | Potential Impact on 4-Methyl-6-morpholinonicotinic Acid Research |

| Retrosynthesis Prediction | AI algorithms suggest synthetic routes from the target molecule to simpler starting materials. | Rapid identification of novel and efficient synthetic pathways. |

| Reaction Outcome Prediction | ML models predict the yield and products of a reaction based on reactants and conditions. | Optimization of reaction conditions with fewer experiments. |

| Property Prediction (QSPR) | Computational models predict physical, chemical, and biological properties. | Early assessment of the potential utility and characteristics of analogues. |

| Automated Synthesis | AI-controlled robotic platforms execute and optimize synthetic procedures. | High-throughput synthesis and optimization of derivatives. nih.gov |

Design and Synthesis of Advanced Analogues for Specialized Chemical Probes or Reagents

The scaffold of 4-Methyl-6-morpholinonicotinic acid provides a versatile platform for the design and synthesis of advanced analogues with specialized functions. By systematically modifying the core structure, researchers can create chemical probes to study biological processes or novel reagents for organic synthesis.

For use as chemical probes, analogues could be designed to interact with specific biological targets. For example, the morpholine and nicotinic acid moieties are found in various biologically active compounds. nih.govresearchgate.netnih.gov By introducing fluorescent tags or reactive groups, these analogues could be used to visualize and study the distribution and function of their targets within cells. The synthesis of pyridine-quinoline hybrids has been explored for developing kinase inhibitors, demonstrating a strategy that could be adapted for the target molecule. nih.gov

As specialized reagents, analogues of 4-Methyl-6-morpholinonicotinic acid could be developed with unique reactivity profiles. For instance, the introduction of chiral auxiliaries could lead to new asymmetric catalysts. The synthesis of various nicotinic acid derivatives has been reported for applications in agriculture and medicine, indicating the broad potential for creating functional analogues. researchgate.netresearchgate.net

Investigation of Solid-State Chemistry and Polymorphism

The solid-state properties of a chemical compound, including its crystal structure and polymorphism, are of paramount importance, particularly in the pharmaceutical and materials science fields. Polymorphism, the ability of a substance to exist in more than one crystal form, can significantly affect properties such as solubility, stability, and bioavailability. nih.govebi.ac.uk